Diethyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate
Description
Diethyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate is a quinoline-based derivative characterized by a 3-acetylphenylamino substituent at the C-4 position and ethyl/methyl ester groups at the C-3 and C-6 positions of the quinoline ring. Its molecular formula is C₂₂H₂₀N₂O₅, with an average mass of 392.411 g/mol and a monoisotopic mass of 392.137222 g/mol .
Properties
IUPAC Name |
diethyl 4-(3-acetylanilino)quinoline-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-4-29-22(27)16-9-10-20-18(12-16)21(19(13-24-20)23(28)30-5-2)25-17-8-6-7-15(11-17)14(3)26/h6-13H,4-5H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSYTGSPPKHUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate typically involves multi-step reactions. One common method includes the reaction of α,β-unsaturated aldehydes with substituted anilines under catalytic conditions. For example, the Skraup and Doebner–Miller reactions are often employed for the construction of the quinoline core . These reactions are facilitated by the use of heteropolyacids, such as phosphotungstic acid, as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3,6-dicarboxylic acid derivatives, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Diethyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Diethyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations
Compounds 9a and 9d () exhibit potent antiproliferative activity due to diamino or dimethylaminopropyl groups at C-4/C-6, suggesting that dual substitution at these positions is critical for biological efficacy .
Diethyl 6-bromoquinoline-2,3-dicarboxylate () demonstrates how ester position (2,3 vs. 3,6) and bromine substitution alter reactivity and steric bulk .
Quinoline Core Modifications: Pyrido[3,2-g]quinoline derivatives (e.g., 9a) incorporate an additional nitrogen atom in the fused ring system, expanding π-conjugation and altering electronic properties .
Research Findings and Implications
Antiproliferative Activity
- Compound 9a () showed complete inhibition of breast (MCF7), lung (NCI-H460), and CNS (SF-268) cancer cell lines, highlighting the importance of amino groups at C-4/C-6 for targeting DNA or enzyme active sites .
Biological Activity
Diethyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Overview of the Compound
This compound belongs to the quinoline family, characterized by a heterocyclic aromatic structure. Its molecular formula is , and it is noted for its potential applications in various fields, including medicinal chemistry and synthetic organic chemistry .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions. Common methods include:
- Skraup Reaction : A well-known method for synthesizing quinolines by condensing aniline derivatives with aldehydes.
- Doebner–Miller Reaction : Another synthetic route that employs α,β-unsaturated carbonyl compounds.
The resulting compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects against both bacterial and fungal species. For instance, a study demonstrated that derivatives of quinoline compounds showed a broad spectrum of activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Research has highlighted the anticancer potential of this compound. It is believed to exert its effects through several mechanisms:
- Inhibition of Cell Proliferation : The compound may inhibit specific kinases involved in cell signaling pathways, leading to reduced proliferation of cancer cells.
- Induction of Apoptosis : It has been shown to activate apoptotic pathways in various cancer cell lines .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which plays a role in neurodegenerative diseases like Alzheimer's. It shows promising results in inhibiting AChE with an IC50 value significantly lower than that of established drugs .
- Targeting Kinases : By binding to specific kinases involved in tumor growth and progression, the compound can disrupt critical signaling pathways necessary for cancer cell survival .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Antimalarial Activity : A study exploring the pharmacological profile of related quinoline compounds reported promising antimalarial activity against Plasmodium falciparum, suggesting that structural modifications could enhance efficacy .
- Cholinesterase Inhibition : In a study focused on Alzheimer's disease models, derivatives showed dual inhibition of AChE and butyrylcholinesterase (BChE), which are crucial for the management of cognitive decline associated with the disease .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Chloroquine | Antimalarial | Well-established use in malaria treatment |
| Primaquine | Antimalarial | Effective against liver stages of malaria |
| Ciprofloxacin | Antibiotic | Broad-spectrum antibacterial activity |
This compound stands out due to its unique substitution pattern which enhances its biological activities compared to other quinoline derivatives .
Q & A
Basic Research Questions
Q. How can the synthesis of diethyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate be optimized for high purity and yield?
- Methodological Answer : Synthesis optimization involves multi-step reactions, including condensation of substituted anilines with quinoline precursors. Key parameters include:
- Temperature control : Reactions are typically conducted at reflux (e.g., ethanol, 80°C) to ensure completion without decomposition .
- Catalysts : Triethylamine or Lewis acids (e.g., ZnCl₂) improve reaction efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates esterification .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield >95% purity. Monitor progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic and crystallographic methods are most effective for characterizing the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., acetylphenylamino at C4, ester groups at C3/C6). Chemical shifts for quinoline protons typically appear at δ 8.5–9.0 ppm .
- X-ray Crystallography : Resolves stereochemistry and molecular conformation. For example, quinoline rings may adopt boat conformations, with dihedral angles between substituents (e.g., 70–77° between aryl and quinoline planes) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at 1700–1750 cm⁻¹ for esters and acetyl groups) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or topoisomerases, using ATP/GTP analogs as substrates .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., topoisomerase II). Parameters include:
- Grid Box : Centered on catalytic sites (e.g., ATP-binding pocket of kinases).
- Scoring Functions : Analyze binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity) .
- MD Simulations : GROMACS/AMBER to assess stability of ligand-protein complexes over 100 ns trajectories. Monitor RMSD (<2 Å indicates stable binding) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Reproducibility : Validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Structural Analog Comparison : Compare IC₅₀/MIC values with derivatives (e.g., methyl vs. ethyl esters) to identify SAR trends .
Q. How does photochemical stability impact experimental design for this compound?
- Methodological Answer :
- Light Exposure Tests : Irradiate solutions (e.g., in THF) under UV (254 nm) or visible light for 8–24 hours. Monitor degradation via HPLC .
- Radical Quenchers : Add antioxidants (e.g., BHT) to reactions to suppress photooxidation .
- Crystallography : Post-irradiation X-ray analysis reveals structural changes (e.g., ring-opening or isomerization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
